
2,5-Dichloro-3-methylaniline
Übersicht
Beschreibung
2,5-Dichloro-3-methylaniline is a chemical compound with the molecular formula C7H7Cl2N . It is a derivative of aniline, which is an organic compound consisting of a phenyl group attached to an amino group .
Synthesis Analysis
The synthesis of anilines, such as this compound, typically involves three steps :Molecular Structure Analysis
The molecular weight of this compound is 176.04 . The average mass is 212.504 Da and the mono-isotopic mass is 210.972229 Da .Physical And Chemical Properties Analysis
This compound is a colorless compound, although commercial samples can appear colored due to the presence of impurities . The melting point of 2,5-Dichloroaniline, a similar compound, is 47–50 °C .Wissenschaftliche Forschungsanwendungen
Carcinogenic Potential Investigation
A study by Stula et al. (1975) explored the carcinogenic potential of related aromatic amines including 4,4′-methylene-bis(2-methylaniline), using rats as test subjects. While not directly investigating 2,5-Dichloro-3-methylaniline, this research provides insights into the carcinogenicity of structurally similar compounds (Stula, Sherman, Zapp, & Clayton, 1975).
Metabolic and Binding Studies
Hill, Shih, and Struck (1979) conducted biochemical studies on the carcinogen 4-chloro-2-methylaniline, a compound related to this compound. Their work involved examining the binding and metabolism of this compound in rat liver, providing a foundation for understanding the biochemical behavior of similar compounds (Hill, Shih, & Struck, 1979).
Synthesis and Antioxidant Activities
Topçu, Ozen, Bal, and Taş (2021) synthesized novel compounds including derivatives of this compound. They evaluated these compounds for their antioxidant activities, contributing to potential therapeutic applications (Topçu, Ozen, Bal, & Taş, 2021).
Environmental Monitoring
Wegman and Korte (1981) reported on the monitoring of aromatic amines, including derivatives of this compound, in Dutch rivers. Their work highlights the environmental presence and potential impacts of such compounds (Wegman & Korte, 1981).
Spectroscopic Analysis
Karabacak, Karagöz, and Kurt (2008) conducted a detailed experimental and theoretical study on 2-chloro-5-methylaniline, closely related to this compound. Their work involved Fourier Transform Infrared and Raman spectral analysis, contributing to the understanding of the molecular structure of such compounds (Karabacak, Karagöz, & Kurt, 2008).
Eigenschaften
IUPAC Name |
2,5-dichloro-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQPUCCNBCQWRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



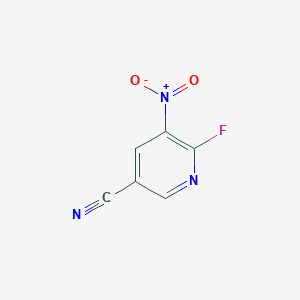
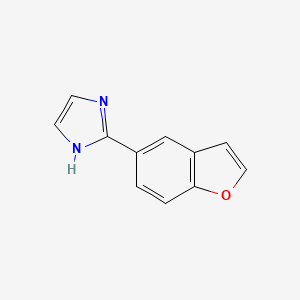
![6-Methoxy-3,4-dihydro-2H-benzo[e][1,3]thiazine](/img/structure/B3236927.png)
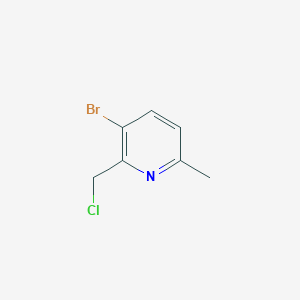
![Spiro[3.4]octan-1-amine](/img/structure/B3236951.png)

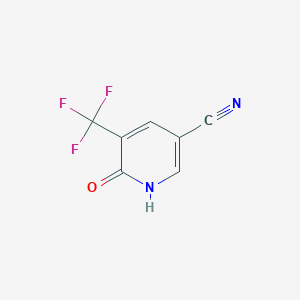
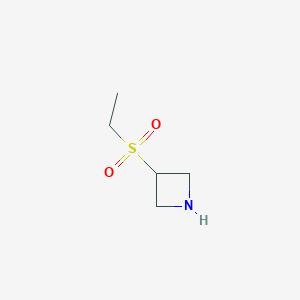

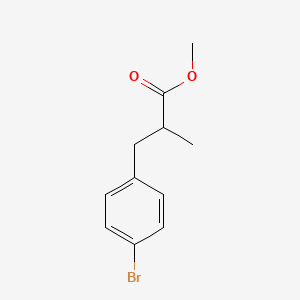
![8-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B3237000.png)
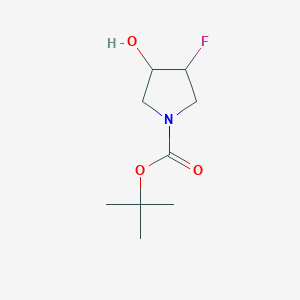

![Thieno[2,3-b]pyridine-2-carboxylic acid, 4-chloro-](/img/structure/B3237012.png)